molecular formula C24H20NNaO8S B12820609 Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e

Cat. No.: B12820609
M. Wt: 505.5 g/mol
InChI Key: WSZCHQPWBPMXJT-UHFFFAOYSA-M
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Description

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine (CAS 106864-37-3) is a specialized derivative of tyrosine featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a sulfonate group on the phenolic oxygen. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of α-amino groups, enabling selective deprotection under mild basic conditions . The sulfonate modification enhances hydrophilicity, improving solubility in aqueous and polar solvents, which is critical for efficient coupling in SPPS . Its D-configuration distinguishes it from natural L-tyrosine derivatives, making it valuable for synthesizing enantiomeric peptides resistant to enzymatic degradation .

Properties

Molecular Formula

C24H20NNaO8S

Molecular Weight

505.5 g/mol

IUPAC Name

sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate

InChI

InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1

InChI Key

WSZCHQPWBPMXJT-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-O-Sulfo-L-Tyrosine sodium salt typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the sulfonation of the phenolic hydroxyl group. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as pyridine. The sulfonation can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid .

Industrial Production Methods

Industrial production methods for Fmoc-O-Sulfo-L-Tyrosine sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Structural and Functional Group Analysis

The target compound contains:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group commonly used in peptide synthesis .

  • D-Tyrosine backbone : The stereochemistry (D-configuration) influences interactions in chiral environments .

  • O-Sulfonato group : Introduces a negatively charged sulfonate moiety at the phenolic hydroxyl position, altering solubility and reactivity.

Table 1: Key Functional Groups and Reactivity

Functional GroupReactivityObserved Behavior in Analogous Systems
FmocCleaved under basic conditions (e.g., piperidine) Forms CO₂ and fluorenylmethyl alcohol .
Sulfonate esterHydrolyzes under acidic/basic conditions or nucleophilic substitutionStabilizes tyrosine phenol but may undergo desulfonation under harsh conditions .
Carboxylic acidForms salts (e.g., sodium) for solubility; participates in coupling reactionsActivated for amide bond formation via carbodiimides .

Synthetic Pathways and Reactivity

  • Sulfonation of Fmoc-D-tyrosine :

    • Reagent : Sulfur trioxide-triethylamine complex in anhydrous conditions .

    • Conditions : Controlled temperature (0–25°C) to avoid Fmoc cleavage .

  • Salt formation : Neutralization with sodium hydroxide to yield the sodium sulfonate .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurposeChallenges
SulfonationSO₃·NEt₃, DMF, 0°CIntroduce sulfonate groupCompeting Fmoc deprotection under basic conditions
Salt formationNaOH, aqueous workupStabilize sulfonate as sodium saltpH control to prevent hydrolysis

Stability and Degradation

  • pH Sensitivity :

    • Acidic conditions : Risk of sulfonate ester hydrolysis to regenerate phenolic hydroxyl .

    • Basic conditions : Fmoc cleavage occurs rapidly (t₁/₂ ~20 min in 20% piperidine) .

  • Thermal Stability : Likely decomposes above 150°C due to Fmoc group instability .

Research Gaps and Limitations

  • No direct studies : The provided sources ( ) focus on non-sulfonated Fmoc-tyrosine derivatives.

  • Speculative extrapolation : Reactivity inferred from tyrosine sulfonation and Fmoc chemistry.

Scientific Research Applications

Scientific Research Applications

Fmoc-O-sulfo-D-tyrosine sodium salt has diverse applications in scientific research, particularly in the following areas:

Proteomics

Fmoc-O-sulfo-D-tyrosine is used as a building block for synthesizing sulfotyrosine-containing peptides. These peptides are crucial for studying protein phosphorylation and understanding cellular signaling pathways.

Peptide Synthesis

The compound plays a significant role in solid-phase peptide synthesis (SPPS), allowing researchers to incorporate sulfotyrosine residues into peptides effectively. This capability is essential for investigating the functional roles of sulfated amino acids in proteins.

Biological Studies

Research has demonstrated that Fmoc-O-sulfo-D-tyrosine can influence protein interactions and cellular signaling. Its sulfonate group mimics phosphorylated tyrosine, which can modulate various biological processes.

Case Studies and Research Findings

  • Proteomics Applications:
    • Fmoc-O-sulfo-D-tyrosine has been utilized in SPPS to study protein structure and function by incorporating sulfated tyrosine residues into peptides, aiding in understanding post-translational modifications.
  • Enzyme Inhibition Studies:
    • Research indicates that sulfonated tyrosines can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for diseases associated with enzyme dysregulation.
  • Cellular Assays:
    • In vitro studies have shown that this compound can modulate cellular responses such as proliferation and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its incorporation into peptides and proteins, where the sulfonate group can mimic the phosphorylated tyrosine. This modification can affect protein function, interactions, and signaling pathways. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amino acid .

Comparison with Similar Compounds

Commercial Availability and Cost

  • Target Compound : Specialized suppliers (e.g., Nanjing Peptide Industry) list it at premium prices due to sulfonation and D-configuration .
  • Standard Fmoc-Tyrosine : Widely available (e.g., TCI America) at lower cost .

Biological Activity

Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine, commonly known as Fmoc-O-sulfo-D-tyrosine sodium salt, is a derivative of the amino acid tyrosine. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Molecular Formula: C24H20NNaO8S
Molecular Weight: 505.5 g/mol
IUPAC Name: Sodium; [4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate
CAS Number: 106864-37-3

The structure of Fmoc-O-sulfo-D-tyrosine features a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the amino group of tyrosine, along with a sulfonate group on the phenolic hydroxyl. This configuration enhances its solubility and reactivity in various biochemical applications.

Synthesis

The synthesis of Fmoc-O-sulfo-D-tyrosine involves several steps:

  • Protection of the Amino Group: The amino group of D-tyrosine is protected using Fmoc chloride in the presence of a base such as pyridine.
  • Sulfonation: The phenolic hydroxyl group is sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity suitable for biological applications.

Fmoc-O-sulfo-D-tyrosine exhibits several biological activities attributed to its structural components:

  • Protein Interaction: The sulfonate group enhances the compound's ability to interact with proteins, potentially influencing enzyme activity or protein-protein interactions.
  • Cell Signaling Modulation: It may serve as a signaling molecule or modulator in various biochemical pathways, particularly those involving tyrosine kinases.
  • Antioxidant Properties: The presence of the aromatic ring may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

  • Proteomics Applications: Fmoc-O-sulfo-D-tyrosine has been utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of sulfonated tyrosine residues into peptides for studying protein structure and function .
  • Enzyme Inhibition Studies: Research indicates that derivatives of sulfonated tyrosines can act as inhibitors for specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications .
  • Cellular Assays: In vitro studies have shown that this compound can modulate cellular responses, including proliferation and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Protein InteractionEnhances binding affinity to target proteins
Cell SignalingModulates signaling pathways involving kinases
Antioxidant ActivityReduces oxidative stress in cellular models
Enzyme InhibitionInhibits specific metabolic enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines

Q & A

Q. Table 1: Key Stability Parameters for Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine

ConditionDegradation PathwayAnalytical MethodReference
pH < 3 (aqueous)Hydrolysis of sulfonateLC-MS (m/z 511 → 297)
Light exposureFmoc group decompositionUV-Vis (λ = 301 nm)
Moisture (>5% RH)Hydration of sodium saltKarl Fischer titration

Q. Table 2: Recommended Crystallographic Parameters for Structural Analysis

SoftwareRefinement StrategyKey OutputReference
SHELXLTwin refinementR-factor < 0.05
OLEX2Anisotropic displacementElectron density maps

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